Cas no 847759-01-7 (methyl 1-carbamoylpiperidine-4-carboxylate)
methyl 1-carbamoylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxylic acid, 1-(aminocarbonyl)-, methyl ester
- methyl 1-carbamoylpiperidine-4-carboxylate
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- Inchi: 1S/C8H14N2O3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3,(H2,9,12)
- InChI Key: DYOXWIVVARYOFL-UHFFFAOYSA-N
- SMILES: N1(C(N)=O)CCC(C(OC)=O)CC1
methyl 1-carbamoylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15503-0.05g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 0.05g |
$64.0 | 2023-06-08 | ||
| Enamine | EN300-15503-0.1g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 0.1g |
$89.0 | 2023-06-08 | ||
| Enamine | EN300-15503-0.25g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 0.25g |
$128.0 | 2023-06-08 | ||
| Enamine | EN300-15503-0.5g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 0.5g |
$241.0 | 2023-06-08 | ||
| Enamine | EN300-15503-1.0g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 1g |
$342.0 | 2023-06-08 | ||
| Enamine | EN300-15503-2.5g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 2.5g |
$669.0 | 2023-06-08 | ||
| Enamine | EN300-15503-5.0g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 5g |
$991.0 | 2023-06-08 | ||
| Enamine | EN300-15503-10.0g |
methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 10g |
$1471.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974459-1g |
Methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 98% | 1g |
¥1551.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362088-1g |
Methyl 1-carbamoylpiperidine-4-carboxylate |
847759-01-7 | 98% | 1g |
¥2538.00 | 2024-07-28 |
methyl 1-carbamoylpiperidine-4-carboxylate Suppliers
methyl 1-carbamoylpiperidine-4-carboxylate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on methyl 1-carbamoylpiperidine-4-carboxylate
Methyl 1-Carbamoylpiperidine-4-Carboxylate: A Comprehensive Overview
Methyl 1-carbamoylpiperidine-4-carboxylate, with the CAS number 847759-01-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a carbamoyl and a methyl ester group. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, serves as the backbone of this molecule, while the carbamoyl group introduces additional functional complexity. The methyl ester group further enhances the compound's chemical properties, making it a versatile building block for various applications.
Recent studies have highlighted the potential of methyl 1-carbamoylpiperidine-4-carboxylate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting central nervous system disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against Alzheimer's disease by modulating acetylcholine levels in the brain. The bioavailability and pharmacokinetic properties of this compound have also been extensively studied, revealing favorable absorption profiles that make it suitable for oral administration.
The synthesis of methyl 1-carbamoylpiperidine-4-carboxylate involves a multi-step process that typically begins with the preparation of piperidine derivatives. One common approach involves the reaction of piperidine with carbonyl compounds under specific conditions to introduce the carbamoyl group. Subsequent esterification steps are then employed to attach the methyl ester group, resulting in the final product. This synthesis pathway has been optimized over time to improve yield and purity, making it more accessible for large-scale production.
In terms of applications, methyl 1-carbamoylpiperidine-4-carboxylate has found utility in both academic research and industrial settings. Its role as an intermediate in pharmaceutical synthesis is particularly noteworthy, as it enables the construction of complex molecular architectures with precision. Additionally, this compound has been investigated for its potential in agrochemicals, where it may serve as a lead compound for developing novel pesticides or herbicides.
From a structural perspective, methyl 1-carbamoylpiperidine-4-carboxylate exhibits interesting stereochemical properties due to the presence of chiral centers within its framework. These chiral centers can significantly influence the compound's biological activity, making stereochemistry an important consideration in its design and synthesis. Recent advancements in asymmetric synthesis techniques have allowed researchers to selectively produce enantiomerically pure forms of this compound, which is crucial for studying its enantioselective effects in biological systems.
The toxicological profile of methyl 1-carbamoylpiperidine-4-carboxylate has also been evaluated to ensure its safety for human use. Preclinical studies indicate that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further long-term studies are required to fully understand its safety profile and potential risks associated with chronic exposure.
In conclusion, methyl 1-carbamoylpiperidine-4-carboxylate (CAS No. 847759-01-7) is a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure, favorable pharmacokinetic properties, and promising biological activity make it an attractive candidate for further research and development. As advancements in synthetic chemistry and drug discovery continue to unfold, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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